Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-chlorophenyl group at the C4 position and a piperazine ring substituted with a 2-fluorophenyl moiety at the C6 methyl position. Structurally, it belongs to the Biginelli-type pyrimidines, which are typically synthesized via multicomponent reactions involving aldehydes, urea/thiourea, and β-keto esters under acid or metal catalysis . The 2-oxo group at position 2 and the ethyl ester at position 5 are critical for its molecular interactions and solubility profile. Piperazine modifications, as seen here, are often introduced to enhance bioavailability or target-specific pharmacological activity .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O3/c1-2-33-23(31)21-19(27-24(32)28-22(21)16-7-3-4-8-17(16)25)15-29-11-13-30(14-12-29)20-10-6-5-9-18(20)26/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXAIWBALLTIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been studied for its biological activity, particularly in relation to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.95 g/mol. Its structure features a tetrahydropyrimidine core substituted with both chlorophenyl and fluorophenyl groups, as well as a piperazine moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The presence of the piperazine group is often associated with enhanced antimicrobial properties.
- Anticancer Potential : Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of ischemia, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the antimicrobial activity of related pyrimidine compounds against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the structure significantly influenced efficacy, with certain derivatives exhibiting potent inhibitory effects .
- Neuroprotective Activity : Research on similar compounds showed that they could significantly prolong survival in animal models subjected to acute cerebral ischemia. This suggests that the compound may have neuroprotective properties worth further investigation .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this class could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Structural Comparison of Key Tetrahydropyrimidine Derivatives
Key Observations:
- Piperazine Modifications : The target compound’s 2-fluorophenyl-piperazine group (vs. 3-chlorophenyl in ) may influence receptor binding affinity due to differences in steric and electronic effects. Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to chlorine .
- Thioxo vs. Oxo : Replacement of 2-oxo with thioxo (e.g., in ) increases antioxidant activity by improving radical scavenging via sulfur’s redox activity. However, thioxo derivatives may exhibit reduced solubility .
- Substituent Diversity : Pyrazole () and trifluoromethyl () groups introduce distinct pharmacological profiles. Pyrazole derivatives show antitumor activity, while trifluoromethyl groups enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
